Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis
Description
Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a formyl (-CHO) substituent at position 4, and a methyl (-CH₃) group at position 3 in the cis configuration. The Boc group enhances stability during synthetic processes, while the formyl group provides electrophilic reactivity, making the compound valuable in organic synthesis, particularly for constructing heterocycles or pharmaceutical intermediates. Its cis stereochemistry influences steric interactions and regioselectivity in downstream reactions .
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVBIBPBUCVLHC-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@H]1C=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Drug Development : Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents due to their ability to interact with specific biological targets.
Case Study : A study published in Medicinal Chemistry highlighted the synthesis of novel piperidine derivatives from tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate. These derivatives exhibited promising activity against certain cancer cell lines, indicating the compound's utility in developing anticancer drugs .
Synthetic Methodologies
Building Block in Organic Synthesis : The compound is utilized as a building block in organic synthesis due to its versatile reactivity. It can undergo various transformations, including nucleophilic additions and cycloadditions, making it valuable for constructing complex molecular architectures.
Table 1: Reactivity of Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Nucleophilic Addition | Mild base, room temperature | Aldol-type products |
| Cycloaddition | Heat, under inert atmosphere | Cyclic compounds |
| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives |
Material Sciences
Polymer Chemistry : Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate has been investigated for its potential applications in polymer chemistry. Its functional groups can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Case Study : Research conducted on the incorporation of this compound into polyurethanes demonstrated improved flexibility and durability compared to traditional formulations. The study revealed that the modified polymers exhibited superior performance in various environmental conditions .
Mechanism of Action
The mechanism of action of tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic effects. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neural activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis with structurally analogous piperidine derivatives, focusing on substituents, molecular properties, and functional applications. Data are derived from CAS-registered compounds with similarity scores (0.73–0.86) :
| Compound Name (CAS No.) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Reactivity |
|---|---|---|---|---|---|
| Target Compound | 4-formyl, 3-methyl (cis) | C₁₃H₂₁NO₃ | 255.31 (estimated) | Boc, -CHO, -CH₃ | Nucleophilic addition, Schiff base formation |
| cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine (1187055-62-4) | 3-Boc-amino, 5-CF₃ (cis) | C₁₂H₁₉F₃N₂O₂ | 296.29 | Boc, -NHBoc, -CF₃ | Medicinal chemistry (metabolic stability) |
| tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (1093759-80-8) | 4-trifluoroacetyl | C₁₂H₁₈F₃NO₃ | 293.27 | Boc, -COCF₃ | Electrophilic acylation reactions |
| tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate HCl (1402047-77-1) | 4-amino, 4-CF₃ | C₁₁H₂₀ClF₃N₂O₂ | 328.74 | Boc, -NH₂, -CF₃ | Amine-based coupling reactions |
| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1215071-17-2) | 3,3-difluoro, 4-oxo | C₁₀H₁₅F₂NO₃ | 247.23 | Boc, -F₂, -C=O | Ketone-mediated cyclizations |
Key Comparative Insights:
Substituent Effects on Reactivity :
- The formyl group in the target compound enables nucleophilic additions (e.g., with amines or Grignard reagents), distinguishing it from trifluoroacetyl (electron-withdrawing) or trifluoromethyl (inert) substituents in analogs .
- Fluorinated analogs (e.g., 1093759-80-8, 1402047-77-1) exhibit enhanced metabolic stability and lipophilicity, favoring pharmaceutical applications, whereas the target compound’s formyl group prioritizes synthetic versatility .
Stability and Handling :
- Boc-protected compounds (e.g., target compound, 1187055-62-4) are stable under basic conditions but cleaved via acidolysis (e.g., HCl in dioxane). The formyl group may necessitate storage under inert conditions to prevent oxidation, unlike trifluoromethyl-containing analogs .
Biological Activity
Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis (commonly referred to as TB-FMPC) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of TB-FMPC, focusing on its mechanisms of action, related case studies, and relevant research findings.
Chemical Structure and Properties
TB-FMPC has a molecular formula of C12H21NO3 and a molecular weight of 227.3 g/mol. The compound features a piperidine ring, a tert-butyl group, and a formyl group, which contribute to its reactivity and biological interactions. The presence of these functional groups positions TB-FMPC as a versatile intermediate in organic synthesis and pharmaceutical applications.
The biological activity of TB-FMPC is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural features of the compound allow it to modulate various biochemical pathways, potentially influencing cellular processes. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system (CNS), which may lead to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : TB-FMPC has been investigated for its ability to inhibit specific enzymes, which can be crucial in therapeutic contexts.
- Receptor Binding : The compound may bind to receptors involved in neurotransmission, affecting mood and behavior.
Biological Activities
Research into TB-FMPC has indicated several promising biological activities:
- Antimicrobial Properties : Derivatives of TB-FMPC have shown potential antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest that TB-FMPC may exhibit anticancer properties, although further research is needed to elucidate its efficacy and mechanisms.
- CNS Activity : Given its structural similarity to known CNS-active compounds, TB-FMPC is being explored for potential applications in treating neurological disorders .
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of TB-FMPC:
Study 1: Antimicrobial Activity
In an investigation assessing the antimicrobial properties of piperidine derivatives, TB-FMPC was evaluated against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Potential
A study focused on the cytotoxic effects of TB-FMPC on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The study utilized MTT assays to quantify cell viability post-treatment.
Study 3: Neuropharmacological Effects
In vivo studies involving animal models assessed the impact of TB-FMPC on behavior and neurochemistry. Results indicated alterations in neurotransmitter levels consistent with anxiolytic effects, warranting further exploration into its application for anxiety disorders.
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
